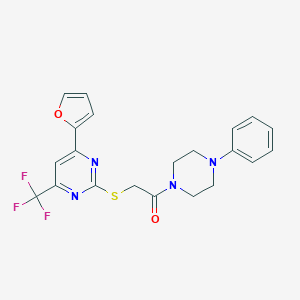![molecular formula C14H14BrN3O4S2 B319894 5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide](/img/structure/B319894.png)
5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide is a member of thioureas.
Wissenschaftliche Forschungsanwendungen
Antiprotozoal Agents
Compounds related to 5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide have been synthesized and evaluated for their potential as antiprotozoal agents. For instance, the synthesis and testing of novel dicationic imidazo[1,2-a]pyridines demonstrated strong DNA affinities and effective in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promise in the treatment of diseases like sleeping sickness and malaria (Ismail et al., 2004).
Photodynamic Therapy for Cancer
Research into zinc phthalocyanine derivatives, structurally related to the compound , has revealed their utility in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, essential for Type II photosensitization mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antibacterial and Antifungal Activities
Sulfonamide-derived compounds and their metal complexes, which share a structural resemblance to 5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide, have been synthesized and characterized. These compounds demonstrate moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, suggesting potential in antimicrobial applications (Chohan & Shad, 2011).
Synthesis of Other Pharmacologically Active Compounds
The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a key moiety in dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonists, represents another application. This synthesis process highlights the versatility of bromo-furancarboxamide derivatives in the development of potent receptor antagonists (Hirokawa, Horikawa, & Kato, 2000).
Antimicrobial Agents
N-(4-Bromophenyl)furan-2-carboxamide and its analogs, synthesized from 5-bromo-N-[[4-(dimethylsulfamoyl)anilino]-sulfanylidenemethyl]-2-furancarboxamide, have shown effective anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This research highlights the potential of these compounds as antimicrobial agents in combating drug-resistant infections (Siddiqa et al., 2022).
Eigenschaften
Molekularformel |
C14H14BrN3O4S2 |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
5-bromo-N-[[4-(dimethylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14BrN3O4S2/c1-18(2)24(20,21)10-5-3-9(4-6-10)16-14(23)17-13(19)11-7-8-12(15)22-11/h3-8H,1-2H3,(H2,16,17,19,23) |
InChI-Schlüssel |
SKWQYBPXQMMELA-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br |
Kanonische SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(O2)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyclohexyl-2-{[4-(2-furyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B319813.png)
![N-(2-furylmethyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319815.png)
![[5-(furan-2-yl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B319816.png)
![N-(2,3-dichlorophenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319817.png)
![N-(2-chloro-3-pyridinyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319818.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319820.png)
![N-(3-Cyano-6-ethyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-(4-furan-2-yl-6-trifluoromethyl-pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B319822.png)
![2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B319823.png)
![N,N-dicyclohexyl-2-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide](/img/structure/B319825.png)
![4-({[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)morpholine](/img/structure/B319830.png)
![5-(furan-2-yl)-N-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319831.png)
![5-(furan-2-yl)-N-naphthalen-1-yl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319833.png)
![5-(furan-2-yl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B319834.png)